molecular formula C18H18N2O3 B2738170 Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034389-36-9

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2738170
CAS RN: 2034389-36-9
M. Wt: 310.353
InChI Key: FGLYAPSCVGOUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone” is a complex organic compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The indole nucleus, for example, is a fused ring system containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole nucleus is known to undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole, for example, is known to be a crystalline, colorless substance with a specific odor .

Scientific Research Applications

Enantioselective Catalysis

The synthesis of chiral secondary alcohols from prochiral ketones using a chiral oxazaborolidine catalyst derived from (S)-α,α-diphenyl-(indolin-2-yl)methanol showcases the application in enantioselective catalysis (Martens et al., 1992).

Multicomponent Reaction Chemistry

A study describes the formation of unique polyheterocyclic systems through multicomponent reactions involving l-proline, isatins, and alkyl propiolates, highlighting the synthesis flexibility of indole derivatives (Jun‐Jie Cao et al., 2019).

Anti-Cancer Activity

Indole-containing pyrazole analogs have shown significant anti-cancer activity, demonstrating the potential of indole derivatives in medicinal chemistry and pharmacology (H. Khalilullah et al., 2022).

Oxidative Substitution

Oxone-mediated oxidative 3-arylthio substitution of indoles with benzenethiols presents a method for functionalizing indoles, useful in synthesizing selective COX-2 inhibitors (Guaili Wu et al., 2008).

Synthetic Approaches to Alkaloids

Efforts towards synthesizing akuammiline alkaloids from tetracyclic 6,7-seco derivatives illustrate the application of indole derivatives in complex natural product synthesis (M. Bennasar et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. For example, many indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new drugs .

Future Directions

The future directions for research on this compound could be vast, given the wide range of biological activities associated with indole derivatives . Further studies could explore its potential applications in medicine, particularly given the current interest in developing new drugs based on indole scaffolds .

properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)23-15-8-10-22-12-15/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYAPSCVGOUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.